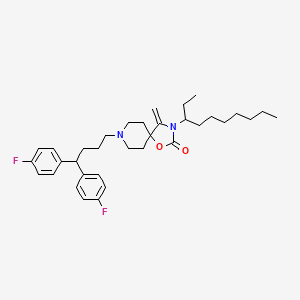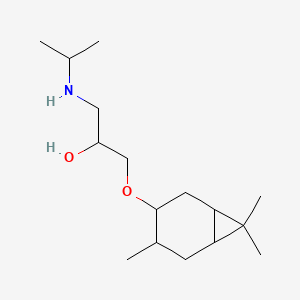
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol is a complex organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are commonly used in various medical and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol typically involves multiple steps, including:
Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction.
Introduction of the isopropylamino group: This step often involves nucleophilic substitution reactions.
Coupling of the two main fragments: This can be done using various coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol involves its interaction with beta-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to various physiological effects, such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic uses.
Atenolol: Known for its selective action on beta-1 receptors.
Metoprolol: Commonly used in the treatment of hypertension and angina.
Uniqueness
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.
Properties
CAS No. |
147993-11-1 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-[(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)oxy]propan-2-ol |
InChI |
InChI=1S/C16H31NO2/c1-10(2)17-8-12(18)9-19-15-7-14-13(6-11(15)3)16(14,4)5/h10-15,17-18H,6-9H2,1-5H3 |
InChI Key |
LPPPWLNHKNKMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1OCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


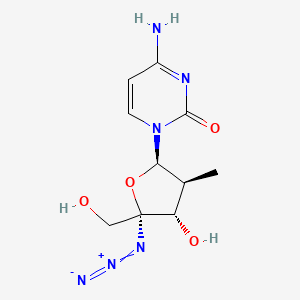
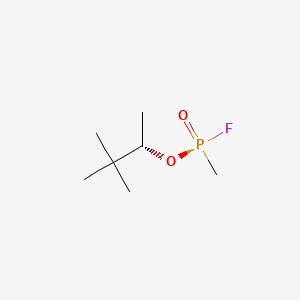

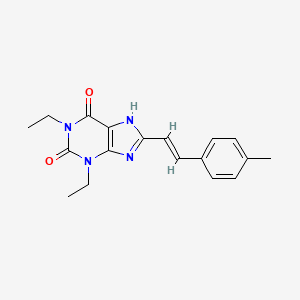
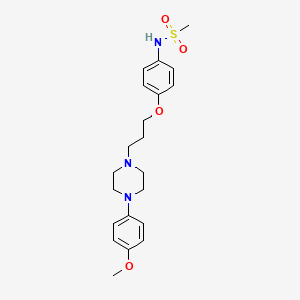
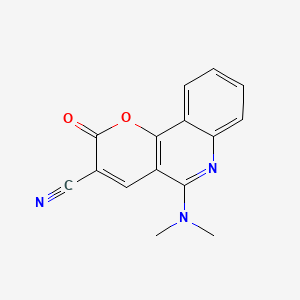

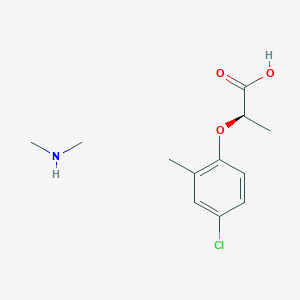

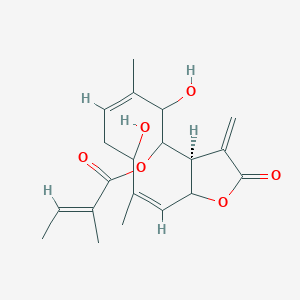
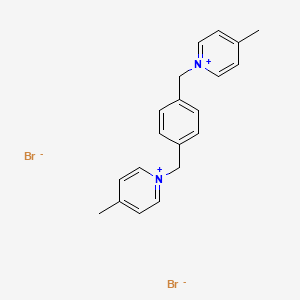
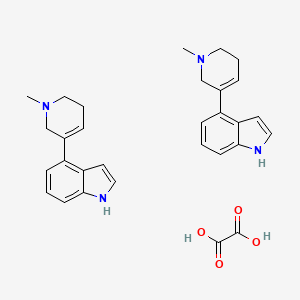
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
